molecular formula C10H14N2O B2592202 2-(Cyclobutylmethoxy)-4-methylpyrimidine CAS No. 2196217-96-4

2-(Cyclobutylmethoxy)-4-methylpyrimidine

Cat. No.: B2592202
CAS No.: 2196217-96-4
M. Wt: 178.235
InChI Key: LDZYEGSDBOALNO-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-4-methylpyrimidine is a pyrimidine derivative that has garnered interest in scientific research due to its unique chemical and biological properties. This compound is characterized by a cyclobutylmethoxy group attached to the second position and a methyl group attached to the fourth position of the pyrimidine ring.

Scientific Research Applications

2-(Cyclobutylmethoxy)-4-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, suggests that it should be handled with care. It is recommended to avoid inhalation or direct contact with the substance, and to use proper protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-4-methylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with cyclobutylmethanol in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the pyrimidine ring at the fourth position using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)-5′-deoxyadenosine: Another pyrimidine derivative with a cyclobutylmethoxy group.

    2-(Cyclobutylmethoxy)pyrimidine: A similar compound lacking the methyl group at the fourth position.

Uniqueness

2-(Cyclobutylmethoxy)-4-methylpyrimidine is unique due to the presence of both the cyclobutylmethoxy group and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-6-11-10(12-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZYEGSDBOALNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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